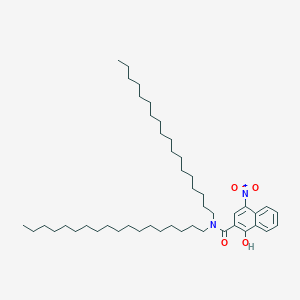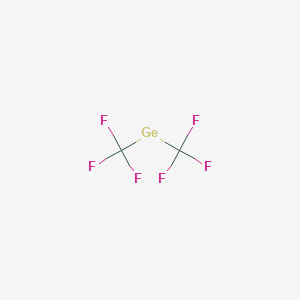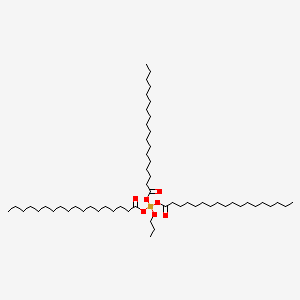
Tri(stearoyloxy)propoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(stearoyloxy)propoxysilane, also known as tristearic acid, trianhydride with propyl silicate, is a silane coupling agent. It is a compound that contains both organic functional and alkoxy groups in one molecule. This compound is used in various applications due to its ability to improve adhesion between inorganic and organic materials .
Preparation Methods
The synthesis of Tri(stearoyloxy)propoxysilane involves the reaction of stearic acid with propyl silicate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Tri(stearoyloxy)propoxysilane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Tri(stearoyloxy)propoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials.
Medicine: It is used in drug delivery systems to enhance the stability and bioavailability of drugs.
Mechanism of Action
The mechanism of action of Tri(stearoyloxy)propoxysilane involves the formation of covalent bonds between the silanol group and the inorganic surface. This interaction improves the adhesion between the inorganic and organic materials. The molecular targets and pathways involved in this process include the hydrolysis of the alkoxy group to form the silanol group, which then reacts with the inorganic surface .
Comparison with Similar Compounds
Tri(stearoyloxy)propoxysilane can be compared with other silane coupling agents such as:
Triethylsilane: This compound is used as a reducing agent and has different reactivity compared to this compound.
Triisopropylsilane: This compound is used as a scavenger in peptide synthesis and has different applications compared to this compound.
This compound is unique due to its ability to improve adhesion between inorganic and organic materials, making it valuable in various applications.
Properties
CAS No. |
70880-06-7 |
|---|---|
Molecular Formula |
C57H112O7Si |
Molecular Weight |
937.6 g/mol |
IUPAC Name |
[di(octadecanoyloxy)-propoxysilyl] octadecanoate |
InChI |
InChI=1S/C57H112O7Si/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-55(58)62-65(61-54-8-4,63-56(59)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)64-57(60)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-54H2,1-4H3 |
InChI Key |
NSKACRAMNAVEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](OCCC)(OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)


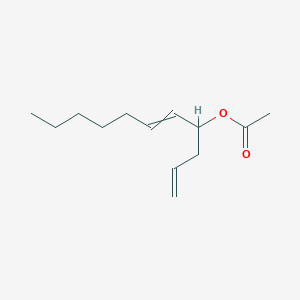
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
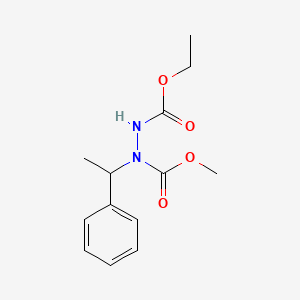

![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)

